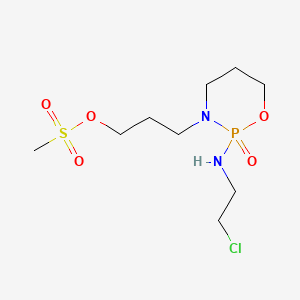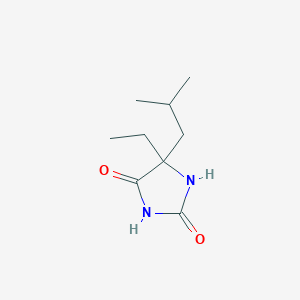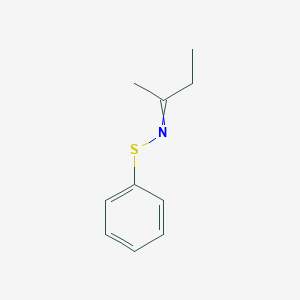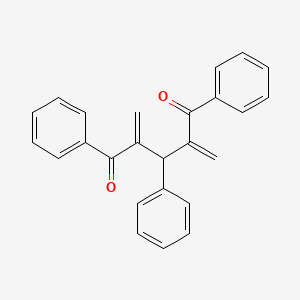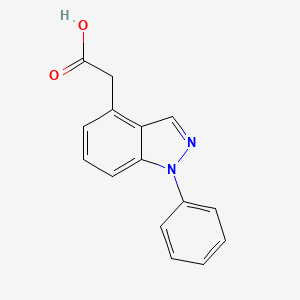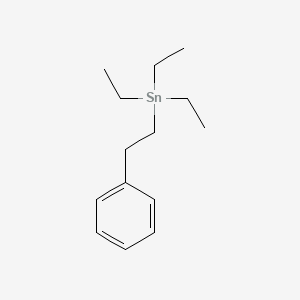
Triethyl(2-phenylethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(2-phenylethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a 2-phenylethyl group. Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(2-phenylethyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of stannanes with halides or pseudohalides under the influence of a palladium catalyst . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as cesium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale Stille coupling reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions to minimize the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Triethyl(2-phenylethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and substituted stannanes .
Scientific Research Applications
Triethyl(2-phenylethyl)stannane has a wide range of applications in scientific research:
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.
Industry: The compound is used in the production of polymers, coatings, and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of Triethyl(2-phenylethyl)stannane involves its interaction with various molecular targets. In catalytic processes, the tin atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The compound’s reactivity is influenced by the electronic and steric properties of the ethyl and phenylethyl groups, which modulate the tin atom’s ability to participate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Triethylstannane: Similar in structure but lacks the phenylethyl group.
Triphenylstannane: Contains three phenyl groups instead of ethyl groups.
Tributyltin compounds: Widely used in industrial applications but have different alkyl groups.
Uniqueness
Triethyl(2-phenylethyl)stannane is unique due to the presence of both ethyl and phenylethyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in specific catalytic applications where both electronic and steric factors are crucial .
Properties
CAS No. |
51283-41-1 |
|---|---|
Molecular Formula |
C14H24Sn |
Molecular Weight |
311.05 g/mol |
IUPAC Name |
triethyl(2-phenylethyl)stannane |
InChI |
InChI=1S/C8H9.3C2H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,1-2H2;3*1H2,2H3; |
InChI Key |
KNIFTNNWINZCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
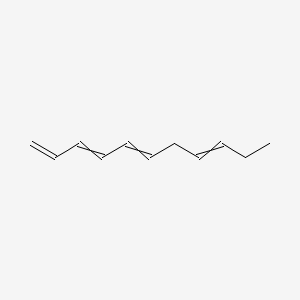
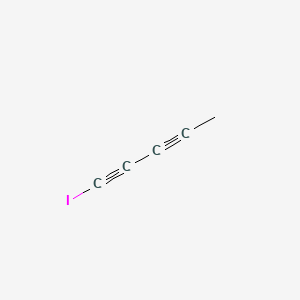
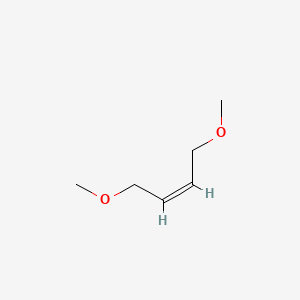
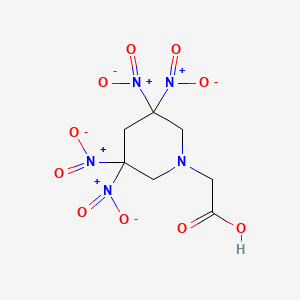

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
